molecular formula C17H18O3 B8690480 Methyl 3-[2-(benzyloxy)phenyl]propanoate

Methyl 3-[2-(benzyloxy)phenyl]propanoate

Cat. No.: B8690480
M. Wt: 270.32 g/mol
InChI Key: ZELZLZRKENFUMG-UHFFFAOYSA-N
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Description

Methyl 3-[2-(benzyloxy)phenyl]propanoate is an organic compound with the molecular formula C18H20O3. It is a derivative of benzenepropanoic acid, where the hydrogen atom on the carboxyl group is replaced by a methyl ester group, and the hydrogen atom on the benzene ring is replaced by a phenylmethoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[2-(benzyloxy)phenyl]propanoate can be achieved through several methods. One common method involves the esterification of benzenepropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of benzenepropanoic acid is coupled with a phenylmethoxy halide in the presence of a palladium catalyst and a base. This method provides a high yield of the desired ester under mild reaction conditions .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out using large-scale esterification processes. These processes involve the use of continuous reactors and efficient separation techniques to ensure high purity and yield of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production methods.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(benzyloxy)phenyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzenepropanoic acid, 2-(phenylmethoxy)-.

    Reduction: Benzenepropanoic acid, 2-(phenylmethoxy)-, methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[2-(benzyloxy)phenyl]propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-[2-(benzyloxy)phenyl]propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and receptors in biological systems. The phenylmethoxy group can also participate in various interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzenepropanoic acid, methyl ester: Similar structure but lacks the phenylmethoxy group.

    Benzenepropanoic acid, phenylmethyl ester: Similar structure but has a phenylmethyl group instead of a phenylmethoxy group.

    Benzenepropanoic acid, α-hydroxy-, methyl ester: Contains an additional hydroxyl group on the propanoic acid chain.

Uniqueness

Methyl 3-[2-(benzyloxy)phenyl]propanoate is unique due to the presence of both the phenylmethoxy and methyl ester groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

methyl 3-(2-phenylmethoxyphenyl)propanoate

InChI

InChI=1S/C17H18O3/c1-19-17(18)12-11-15-9-5-6-10-16(15)20-13-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3

InChI Key

ZELZLZRKENFUMG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC=CC=C1OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice-bath cooled suspension of sodium hydride (60% dispersion in mineral oil, 0.40 g) in dimethylformamide (18 ml) were added dropwise methyl 3-(2-hydroxyphenyl)propionate (1.80 g) and benzyl bromide successively. After being stirred for 30 minutes, the mixture was poured into a mixture of diethyl ether (20 ml) and 1N hydrochloric acid solution (90 ml). The organic layer was separated and the aqueous layer was extracted by diethyl ether. The combined organic layer was washed with aqueous sodium bicarbonate solution, dried and concentrated in vacuo. The residue was purified by silica gel column chromatography [eluting with ethyl acetate n-hexane (1:1)] to provide methyl 3-(2-benzyloxyphenyl)-propionate (2.33 g).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

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